4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
Description
This compound is a piperidine-1-carboxamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran substituent linked via an acetamido-methyl group.
Properties
IUPAC Name |
4-[[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O4/c1-25(2)14-18-4-3-5-21(23(18)33-25)32-16-22(30)27-15-17-10-12-29(13-11-17)24(31)28-20-8-6-19(26)7-9-20/h3-9,17H,10-16H2,1-2H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZCRTQHCAIJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCN(CC3)C(=O)NC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 409.5 g/mol. The structure includes a piperidine ring , a benzofuran moiety , and an acylamide functional group , which are known to influence its biological properties.
Research indicates that this compound may act through multiple mechanisms:
- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Similar compounds have been identified as inhibitors of IDO, an enzyme involved in immune modulation and tumor progression. Inhibition of IDO can enhance anti-tumor immunity, making this compound a candidate for cancer therapy.
- Antitumor Activity : Preliminary studies suggest that derivatives with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, related dihydrobenzofuran compounds have shown significant activity against leukemia and breast cancer cell lines .
- Tubulin Polymerization Inhibition : Some benzofuran derivatives have been reported to inhibit tubulin polymerization, which is crucial for mitosis. This mechanism can lead to cell cycle arrest in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Benzofuran Moiety : The presence of the benzofuran ring enhances the compound's lipophilicity and may increase its ability to penetrate cellular membranes.
- Piperidine Ring Substituents : Variations in the piperidine ring can alter binding affinity to biological targets, affecting both potency and selectivity.
Anticancer Activity Evaluation
In vitro studies have demonstrated that compounds structurally similar to the target compound exhibit promising anticancer properties:
- A study evaluated a series of related dihydrobenzofuran lignans against 60 human tumor cell lines. Compounds showed GI(50) values indicating effective growth inhibition, particularly in breast cancer lines .
| Compound | GI(50) Value (µM) | Cancer Type |
|---|---|---|
| 2b | <0.01 | Breast Cancer |
| 2c | 0.3 | Leukemia |
Immune Modulation Studies
Research has shown that IDO inhibitors can significantly enhance T-cell responses in preclinical models. The potential use of this compound as an immunotherapeutic agent is under investigation, with ongoing studies aimed at elucidating its effects on immune checkpoint pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with other piperidine-carboxamide derivatives, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ). Key similarities include:
- Fluorinated aromatic groups : Both compounds incorporate fluorophenyl groups, which enhance metabolic stability and receptor binding .
Functional Analogues
N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide () shares a piperidine-carboxamide backbone but lacks the dihydrobenzofuran moiety. Its synthesis emphasizes the importance of substituent positioning on pharmacokinetics, with methoxycarbonyl groups improving solubility compared to the dimethyl-dihydrobenzofuran in the target compound .
Pharmacopeial Compounds
The β-lactam antibiotic derivative (2S,5R,6R)-6-{(R)-2-[(R)-2-amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () highlights the role of stereochemistry and bulky substituents in bioactivity, contrasting with the target compound’s planar dihydrobenzofuran system .
Data Table: Key Properties of Comparable Compounds
Research Findings and Limitations
- Synthetic Challenges : The target compound’s dihydrobenzofuran-oxyacetamido linker may complicate synthesis compared to simpler piperidine derivatives (e.g., ), requiring specialized coupling reagents .
- Bioactivity Gaps : Unlike Example 53 (), which has documented kinase inhibition (mass spec: 589.1 [M+1]), the target compound lacks empirical bioactivity data, making direct comparisons speculative.
- Metabolic Stability : Fluorophenyl groups (common in all compounds) likely enhance metabolic stability, but the dihydrobenzofuran system in the target compound may introduce cytochrome P450 interactions absent in analogues .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and reagents for preparing this compound?
- Methodological Answer : The synthesis involves multi-step reactions, including:
Coupling of acetamide and dihydrobenzofuran moieties : Use of 2,6-lutidine and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as coupling agents under dry DCM at 25–30°C .
Functionalization of the piperidine ring : Introduction of the 4-fluorophenyl group via carboxamide formation, typically using activated carbonyl intermediates (e.g., chloroformates or carbonyldiimidazole) .
Purification : Column chromatography or recrystallization from solvents like ethyl acetate/hexane mixtures to achieve >95% purity.
- Key Reagents : TBTU, 2,6-lutidine, DCM, sodium bicarbonate for workup.
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to verify proton environments and carbon frameworks. For example, the 4-fluorophenyl group shows distinct aromatic signals at δ 7.2–7.4 ppm .
- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) confirms molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 510.24) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns in solid-state structures .
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) using fluorescence-based or radiometric assays. For example, ATPase activity measured via malachite green phosphate detection .
- Receptor Binding Studies : Competitive binding assays with radiolabeled ligands (e.g., [³H]-labeled analogs) to determine IC₅₀ values .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can reaction yields be optimized using Design of Experiments (DoE)?
- Methodological Answer :
- Variables : Temperature, solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., TBTU equivalents).
- Statistical Modeling : Response surface methodology (RSM) to identify optimal conditions. For example, a 3² factorial design revealed that yields increase by 20% at 30°C with 1.2 eq TBTU in DCM .
- Validation : Confirm reproducibility across 3–5 batches using ANOVA analysis.
Q. What computational strategies predict the compound’s biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). The dihydrobenzofuran moiety shows high affinity for ATP-binding pockets in kinases .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors from the carboxamide group) using LigandScout .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) to prioritize targets .
Q. How can contradictions in biological data (e.g., varying IC₅₀ across assays) be resolved?
- Methodological Answer :
- Assay Standardization : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and validate with orthogonal methods (e.g., SPR vs. fluorescence assays) .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to rule out false negatives from rapid degradation .
- Structural Analog Comparison : Benchmark against analogs (e.g., 4-chlorophenyl derivatives) to isolate substituent-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
